5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a chlorinated cyclohexadienone moiety and a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the chlorination of cyclohexadienone, followed by the introduction of the hydrazine group and subsequent cyclization to form the pyrimidinetrione core. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the cyclohexadienone moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-hydroxyphenyl)-6-nitro-4(1H)-quinazolinone
- 5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-1,2-dihydropyrazole-3-carboxamide
Uniqueness
5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a chlorinated cyclohexadienone moiety and a pyrimidinetrione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
144344-15-0 |
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Molecular Formula |
C10H7ClN4O4 |
Molecular Weight |
282.64 g/mol |
IUPAC Name |
5-[(5-chloro-2-hydroxyphenyl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7ClN4O4/c11-4-1-2-6(16)5(3-4)14-15-7-8(17)12-10(19)13-9(7)18/h1-3,7,16H,(H2,12,13,17,18,19) |
InChI Key |
LDWKNJRCEMOJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=NC2C(=O)NC(=O)NC2=O)O |
Origin of Product |
United States |
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